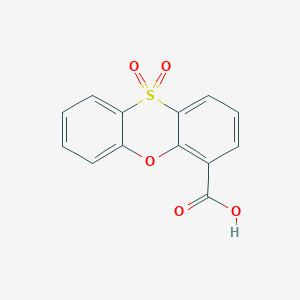
10,10-Dioxophenoxathiine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Dioxophenoxathiine-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₈O₅S It is known for its unique structure, which includes a phenoxathiine core with two oxygen atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dioxophenoxathiine-4-carboxylic acid typically involves the reaction of phenoxathiine derivatives with strong oxidizing agents. One common method is the oxidation of phenoxathiine-4-carboxylic acid using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
10,10-Dioxophenoxathiine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenoxathiine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenoxathiine derivatives.
Scientific Research Applications
10,10-Dioxophenoxathiine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 10,10-Dioxophenoxathiine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxathiine core can interact with cellular membranes and proteins, potentially disrupting their normal activities .
Comparison with Similar Compounds
Similar Compounds
Phenoxathiine-4-carboxylic acid: Lacks the additional oxygen atoms present in 10,10-Dioxophenoxathiine-4-carboxylic acid.
Phenoxathiine-2,8-dicarboxylic acid: Contains two carboxylic acid groups at different positions on the phenoxathiine core.
10,10-Dioxo-10λ⁶-phenoxathiin derivatives: Similar structure but with different substituents on the phenoxathiine core.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
5453-76-9 |
|---|---|
Molecular Formula |
C13H8O5S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
10,10-dioxophenoxathiine-4-carboxylic acid |
InChI |
InChI=1S/C13H8O5S/c14-13(15)8-4-3-7-11-12(8)18-9-5-1-2-6-10(9)19(11,16)17/h1-7H,(H,14,15) |
InChI Key |
CAEGKBNGCLRKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(C=CC=C3S2(=O)=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















